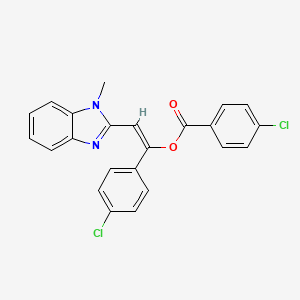
1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate
Overview
Description
1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate, also known as CMBV, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMBV belongs to the family of benzimidazole derivatives and has been found to exhibit promising properties in the treatment of various diseases, including cancer, inflammation, and microbial infections. In
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate is not fully understood, but several studies have suggested that it acts by inducing apoptosis in cancer cells. 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has been found to upregulate the expression of pro-apoptotic genes such as Bax and downregulate the expression of anti-apoptotic genes such as Bcl-2. Additionally, 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has been found to exhibit several biochemical and physiological effects. In cancer cells, 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has been found to induce cell cycle arrest and inhibit cell proliferation. 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has also been found to inhibit angiogenesis, which is the process of new blood vessel formation, and plays a crucial role in cancer growth and metastasis. Furthermore, 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has also been found to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has certain limitations, including its poor solubility in water, which can affect its bioavailability and efficacy. Additionally, the synthesis of 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate can be challenging and requires specialized equipment and expertise.
Future Directions
There are several future directions for the research on 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate. One potential direction is to investigate the synergistic effects of 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate with other chemotherapeutic agents. Another direction is to explore the use of 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate as a potential treatment for microbial infections. Furthermore, the development of novel formulations and delivery systems for 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate and its potential applications in other diseases.
Conclusion
In conclusion, 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and microbial infections. The synthesis of 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate involves several steps, and various methods have been reported in the literature. 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has been found to exhibit potent antitumor activity, anti-inflammatory properties, and antimicrobial activity. However, further research is needed to fully understand the mechanism of action of 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate and its potential applications in other diseases.
Scientific Research Applications
1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has been found to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has also been investigated for its anti-inflammatory properties and has shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 1-(4-chlorophenyl)-2-(1-methyl-1H-benzimidazol-2-yl)vinyl 4-chlorobenzoate has been found to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
[(E)-1-(4-chlorophenyl)-2-(1-methylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2/c1-27-20-5-3-2-4-19(20)26-22(27)14-21(15-6-10-17(24)11-7-15)29-23(28)16-8-12-18(25)13-9-16/h2-14H,1H3/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLHLBHRCPGDGQ-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C=C(C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C=C(\C3=CC=C(C=C3)Cl)/OC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-1-(4-chlorophenyl)-2-(1-methylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



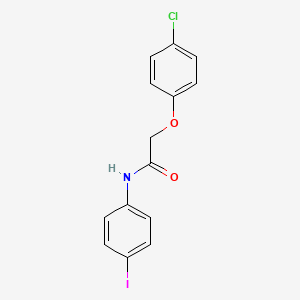
![N-[2-(2-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B3869114.png)
![2-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3869115.png)



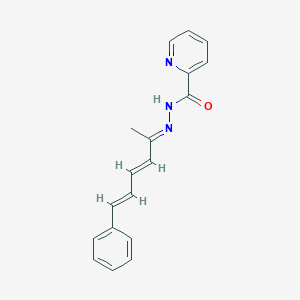

![1-methyl-1H-indole-2,3-dione 3-[N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone]](/img/structure/B3869159.png)
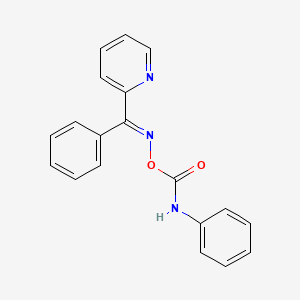
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(1-naphthyl)ethanone hydrochloride](/img/structure/B3869173.png)

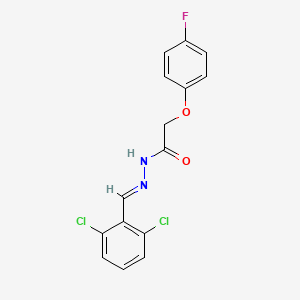
![2-(2-aminophenyl)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3869192.png)